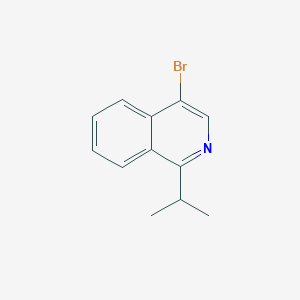

1-Isopropyl-4-bromoisoquinoline

Description

Historical Perspectives and Evolution of Isoquinoline (B145761) Synthesis Methodologies

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. wikipedia.org Early synthetic methods, developed in the late 19th and early 20th centuries, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, laid the groundwork for accessing the isoquinoline core. wikipedia.orgnumberanalytics.com Over the decades, these classical methods have been refined, and new, more efficient synthetic strategies have emerged. Modern approaches often utilize transition-metal catalysis and microwave-assisted synthesis, offering improved yields, milder reaction conditions, and greater functional group tolerance. numberanalytics.com These advancements have significantly expanded the accessibility and diversity of functionalized isoquinolines.

Strategic Importance of Highly Functionalized Isoquinoline Scaffolds in Advanced Chemical Synthesis

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govrsc.orgontosight.ai Functionalized isoquinolines are integral to the development of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netwisdomlib.org The ability to introduce various substituents at different positions on the isoquinoline ring system allows chemists to modulate the molecule's steric and electronic properties, thereby influencing its biological activity and potential therapeutic applications. rsc.org Beyond medicine, these scaffolds are also utilized in materials science, for example, in the creation of organic light-emitting diodes (OLEDs). numberanalytics.com

Rationale for Research on 1-Isopropyl-4-bromoisoquinoline as a Key Synthetic Building Block

The specific substitution pattern of this compound makes it a particularly valuable intermediate in organic synthesis. The isopropyl group at the 1-position can influence the molecule's conformational properties and its interactions with biological targets. The bromine atom at the 4-position is a key functional handle. Halogen atoms, particularly bromine, are versatile functional groups in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sci-hub.se This allows for the introduction of a wide variety of substituents at this position, further diversifying the molecular architecture.

For instance, the bromine atom can be readily displaced or used to form new carbon-carbon or carbon-heteroatom bonds, providing a gateway to a plethora of novel isoquinoline derivatives. researchgate.net This strategic placement of a reactive halogen makes this compound a powerful tool for the construction of complex molecular frameworks and the exploration of new chemical space. Research into this specific compound is driven by the potential to synthesize novel compounds with tailored properties for applications in drug discovery and materials science. For example, a study on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives, a reduced form of the isoquinoline core, highlighted their potential as antihypertensive agents. nih.gov The presence of the bromine atom in this compound opens up avenues to synthesize analogous compounds with potentially enhanced or novel pharmacological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-propan-2-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVPJKMSIQTNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 4 Bromoisoquinoline

De Novo Construction of the Isoquinoline (B145761) Core with Specific Substituents

The initial and crucial phase in the synthesis of 1-isopropyl-4-bromoisoquinoline is the formation of the 1-isopropylisoquinoline core. Several classical and modern synthetic methods can be adapted for this purpose, each with its own set of precursors and reaction conditions.

Bischler-Napieralski Cyclization Approaches to 1-Isopropylisoquinoline Precursors

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456). researchgate.netresearchgate.net To introduce an isopropyl group at the C-1 position, the requisite starting material is N-(phenethyl)isobutyramide. This precursor can be readily synthesized by the acylation of phenethylamine (B48288) with isobutyryl chloride or isobutyric anhydride.

The cyclization is typically effected using dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a refluxing inert solvent. researchgate.netgoogle.com The reaction proceeds through an intramolecular electrophilic aromatic substitution, yielding 1-isopropyl-3,4-dihydroisoquinoline.

| Step | Reactants | Reagents | Product |

| Amide Formation | Phenethylamine, Isobutyryl chloride | Base (e.g., triethylamine) | N-(phenethyl)isobutyramide |

| Cyclization | N-(phenethyl)isobutyramide | POCl₃ or P₂O₅ | 1-Isopropyl-3,4-dihydroisoquinoline |

To obtain the fully aromatic 1-isopropylisoquinoline, the resulting 3,4-dihydroisoquinoline intermediate must undergo dehydrogenation. This is commonly achieved through oxidation with a catalyst such as palladium on carbon (Pd/C) at elevated temperatures. researchgate.net

Pictet-Spengler Reactions for Isoquinoline Ring Formation

The Pictet-Spengler reaction offers an alternative route to a substituted isoquinoline core, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. thieme.dersc.org For the synthesis of a 1-isopropyl substituted isoquinoline, phenethylamine is reacted with isobutyraldehyde.

This reaction typically proceeds under acidic conditions, forming an iminium ion intermediate which then undergoes an intramolecular electrophilic attack on the aromatic ring to yield 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966). thieme.de

| Step | Reactants | Catalyst | Product |

| Cyclization | Phenethylamine, Isobutyraldehyde | Acid (e.g., HCl, TFA) | 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline |

Similar to the Bischler-Napieralski product, the resulting 1,2,3,4-tetrahydroisoquinoline (B50084) requires aromatization. This can be accomplished through a dehydrogenation step, often using a palladium catalyst, to furnish the desired 1-isopropylisoquinoline. google.com

Other Cascade and Annulation Protocols for Substituted Isoquinolines

Modern synthetic chemistry has seen the development of various cascade and annulation reactions for the construction of isoquinoline frameworks. nih.govdntb.gov.ua While specific examples for the direct synthesis of 1-isopropylisoquinoline are not extensively documented, these methods often offer advantages in terms of efficiency and atom economy.

For instance, radical cyclization of vinyl isocyanides with alkanes has been reported for the synthesis of 1-alkylisoquinolines. thieme.de In principle, employing a suitable isopropyl radical source could lead to the formation of 1-isopropylisoquinoline. Another approach involves the palladium-catalyzed annulation of o-alkynylbenzaldehydes with amines, where the choice of amine and alkyne substituent can be tailored to introduce the desired substitution pattern. These methods, however, would require specific adaptation and optimization for the synthesis of the target 1-isopropylisoquinoline.

Regioselective Bromination Strategies at the C-4 Position

With the 1-isopropylisoquinoline core in hand, the next critical step is the regioselective introduction of a bromine atom at the C-4 position. The electronic properties of the isoquinoline ring, influenced by the nitrogen atom and the C-1 isopropyl substituent, will dictate the outcome of electrophilic aromatic substitution.

Direct Electrophilic Aromatic Bromination Techniques

Direct bromination of the isoquinoline ring is a common method for introducing a bromine substituent. The C-4 position of the isoquinoline nucleus is susceptible to electrophilic attack, although competition with other positions, particularly C-5 and C-8, can occur. The presence of the electron-donating isopropyl group at C-1 is expected to further activate the heterocyclic ring towards electrophilic substitution, although its steric bulk may also influence the regioselectivity.

The choice of brominating agent is crucial for achieving high regioselectivity and yield in the bromination of heterocyclic compounds.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. researchgate.net The reaction conditions, such as the solvent and the presence of a catalyst or radical initiator, can be tuned to favor either radical or electrophilic pathways. For the electrophilic bromination of isoquinolines, the reaction is often carried out in the presence of a strong acid. The electron-donating nature of the isopropyl group at C-1 would likely direct the incoming electrophile to the electron-rich C-4 position.

N,N′-Dibromoisocyanuric Acid (DBI) is another effective brominating agent, often used in conjunction with a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.net DBI is considered a powerful electrophilic brominating agent. The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the brominating agent would be essential to maximize the yield of the desired this compound and minimize the formation of isomeric byproducts.

| Brominating Agent | Typical Conditions | Expected Selectivity for 1-Isopropylisoquinoline |

| N-Bromosuccinimide (NBS) | Strong acid (e.g., H₂SO₄) | Potentially high for C-4, influenced by steric and electronic effects of the C-1 isopropyl group. |

| N,N′-Dibromoisocyanuric Acid (DBI) | Strong acid (e.g., CF₃SO₃H) | Potentially high for C-4, as a powerful electrophilic brominating system. |

Influence of Acidic Conditions and Solvents on Regioselectivity

The regioselectivity of electrophilic bromination on the isoquinoline nucleus is highly sensitive to the reaction conditions, particularly the nature of the acidic medium and the choice of brominating agent. researchgate.net In strongly acidic solutions, the isoquinoline nitrogen is protonated, which deactivates the pyridine (B92270) ring towards electrophilic attack and directs substitution to the benzene (B151609) ring. thieme-connect.de

However, achieving substitution at the C-4 position requires overcoming the typical preference for substitution at C-5 and C-8. researchgate.netthieme-connect.de Bromination of isoquinoline in concentrated sulfuric acid with the aid of silver sulfate (B86663) can yield 4-bromoisoquinoline (B23445). thieme-connect.de The conditions must be meticulously controlled, as variations in acid type, concentration, temperature, and the specific brominating agent can drastically alter the product distribution. researchgate.net For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N′-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) has been shown to favor the formation of 5-bromoisoquinoline, highlighting the delicate balance of factors that govern the reaction's outcome. researchgate.net

| Brominating Agent | Acidic Medium/Catalyst | Primary Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | Conc. H₂SO₄ / Silver Sulfate | 4-Bromoisoquinoline | thieme-connect.de |

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 5-Bromoisoquinoline | researchgate.net |

| N,N′-dibromoisocyanuric acid (DBI) | CF₃SO₃H | 5-Bromoisoquinoline | researchgate.net |

| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 5-Bromoisoquinoline | researchgate.netgoogle.com |

Bromination via Pre-functionalized Isoquinoline Derivatives

An alternative strategy to control the site of bromination is to use a pre-functionalized isoquinoline derivative. By modifying the electronic properties of the ring or by introducing directing groups, bromination can be guided to positions that are otherwise unreactive.

A prominent example is the bromination of isoquinoline-N-oxide. The N-oxide functionality alters the electron distribution in the heterocyclic ring, making the C-1 position susceptible to nucleophilic attack. Treatment of isoquinoline-N-oxide with phosphorus oxybromide (POBr₃) furnishes 1-bromoisoquinoline. chemicalbook.com Similarly, functionalizing the carbocyclic ring can also direct bromination. The regioselective bromination of 6-hydroxytetrahydroisoquinolines, for example, demonstrates how an activating group on the benzene ring can control the position of halogenation. latrobe.edu.au These methods underscore the utility of pre-functionalization in achieving specific substitution patterns that are inaccessible through direct bromination of the parent heterocycle.

Metal-Free and Photochemical Bromination Protocols

Recent advancements in synthetic methodology have led to the development of metal-free and photochemical bromination techniques. These methods often proceed through different mechanisms, such as radical pathways, offering alternative regioselectivities.

Metal-free thermal bromination of isoquinoline in the gaseous phase at high temperatures (e.g., 450°C) can produce 1-bromo-isoquinoline, suggesting a radical substitution mechanism. researchgate.net Electrophilic bromination using reagents like NBS in strong acid is also a metal-free process. researchgate.net

Photochemical methods, which involve the generation of bromine radicals under light irradiation, represent another avenue. researchgate.net While direct photochemical bromination of isoquinoline itself is less common, the principles have been applied in related systems. For instance, visible light irradiation of NBS can initiate radical cyclizations to form quinoline (B57606) scaffolds, demonstrating the feasibility of light-mediated reactions involving bromine radicals and N-heterocycles. acs.org Photochemical activation can also be used to functionalize the isoquinoline ring in other ways, such as regioselective hydrosilylation, indicating the potential for developing light-driven C-H bromination protocols. nih.gov

Introduction of the Isopropyl Group at the C-1 Position

The introduction of the isopropyl group at the C-1 position of the isoquinoline ring is typically achieved through nucleophilic addition, as the C-1 carbon is part of an imine-like C=N bond and is thus electrophilic.

Alkylation Methods for 1-Substituted Isoquinolines

The most direct methods for installing an isopropyl group at the C-1 position involve the use of organometallic reagents. Nucleophiles such as isopropylmagnesium bromide (an isopropyl Grignard reagent) or isopropyllithium (B161069) readily add to the C-1 position of isoquinoline. iust.ac.ir The initial product of this addition is a 1,2-dihydroisoquinoline (B1215523) derivative, which must be subsequently oxidized to re-aromatize the ring and yield the 1-isopropylisoquinoline product. iust.ac.ir

Modern variations include multicomponent coupling reactions. For example, the reaction of acylated isoquinolines with alkenyl boronate complexes can lead to alkylated, dearomatized heterocycles, which can be a pathway to C-1 substituted products. researchgate.net

| Reagent Type | Specific Reagent Example | General Mechanism | Reference |

|---|---|---|---|

| Organometallic Nucleophile | Isopropylmagnesium Bromide | Nucleophilic addition to C-1, followed by oxidation | iust.ac.ir |

| Organometallic Nucleophile | Isopropyllithium | Nucleophilic addition to C-1, followed by oxidation | iust.ac.ir |

| Boronate Complexes | Alkenyl Boronates | 1,2-Metalate rearrangement with acylated isoquinoline | researchgate.net |

Stereochemical Considerations in 1-Isopropyl Group Introduction (if applicable)

When the isopropyl group is introduced at the C-1 position of the aromatic isoquinoline ring, no stereocenter is formed. The C-1 carbon is sp²-hybridized and part of a planar aromatic system. Therefore, stereochemical considerations are not applicable to the final this compound product itself.

However, stereochemistry becomes a crucial factor if the isoquinoline ring undergoes subsequent reduction. The enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline (a common intermediate) to a 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) generates a chiral center at the C-1 position. rsc.org A vast number of natural alkaloids are 1-substituted-THIQs where the biological activity is dependent on the stereochemistry at this C-1 center. rsc.org Thus, while the target compound is achiral, its potential transformation into a saturated, chiral analogue would necessitate stereoselective synthetic methods, such as asymmetric hydrogenation using a chiral catalyst. rsc.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached using either divergent or convergent strategies, concepts that are well-explored in the synthesis of complex heterocyclic libraries. nih.govrsc.orgnih.gov

A divergent synthesis would begin with a common starting material, such as isoquinoline itself, and then proceed through one of two branching pathways:

Path A (Bromination First): Isoquinoline is first brominated to form 4-bromoisoquinoline. This intermediate is then subjected to an isopropylation reaction at the C-1 position to yield the final product. A key challenge in this route is the potential for the electron-withdrawing bromo substituent to deactivate the ring towards the subsequent C-1 alkylation step.

Path B (Alkylation First): Isoquinoline is first alkylated with an isopropyl nucleophile to form 1-isopropylisoquinoline. This intermediate is then brominated. The challenge here lies in controlling the regioselectivity of the bromination, as the existing C-1 isopropyl group may influence the position of the incoming electrophile.

A convergent synthesis , by contrast, involves preparing key fragments of the molecule separately and then combining them in a late-stage step. In this context, one could envision a strategy where a pre-functionalized benzene derivative containing an isopropyl group is cyclized with a three-carbon synthon that already contains the bromine atom, though this is often more complex than the divergent approaches starting from the pre-formed isoquinoline core. The choice between these routes depends on the relative difficulty, yield, and regioselectivity of each key transformation.

Stepwise Assembly from Simpler Precursors

The construction of the this compound scaffold from elementary starting materials allows for precise control over the placement of substituents. One effective method involves a palladium-catalyzed electrocyclic reaction of a suitably substituted o-alkynyl benzyl (B1604629) azide (B81097). This strategy introduces the bromine atom at the C4-position with high selectivity.

To achieve the target molecule, a plausible precursor would be an o-(alkynyl)benzyl azide where the alkyne bears an isopropyl group. The synthesis proceeds via an intramolecular cyclization catalyzed by a palladium(II) species. The presence of a bromine source, such as copper(II) bromide (CuBr₂), is crucial for the introduction of the bromine atom at the 4-position of the isoquinoline ring.

A general reaction scheme for this type of synthesis is presented below:

| Reactant | Catalyst/Reagents | Product |

| o-(3-methylbut-1-yn-1-yl)benzyl azide | PdBr₂ (5 mol%), CuBr₂, LiBr | This compound |

This method is advantageous as it builds the core and functionalizes it in a single, efficient transformation, offering a direct route to the desired product.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) provides an alternative and powerful approach, enabling the direct modification of the isoquinoline core. This is particularly valuable for creating diverse analogues from a common intermediate. A hypothetical LSF route to this compound could involve a two-step sequence starting from isoquinoline itself.

C4-Bromination: The isoquinoline ring can be selectively brominated at the C4 position. This can be achieved using various brominating agents under controlled conditions that favor electrophilic aromatic substitution at this specific position.

C1-Isopropylation: Following bromination, the isopropyl group can be introduced at the C1 position. This can be accomplished through a C-H activation/functionalization reaction. Transition-metal catalysis, particularly with rhodium(III) or ruthenium(II), is often employed to direct the alkylation to the C1 position. acs.org For instance, a Minisci-type reaction under photocatalytic conditions could also be envisioned, where an isopropyl radical is generated and adds to the electron-deficient C1 position of the protonated isoquinoline ring.

This modular approach allows for flexibility, as different alkyl groups or halogens could be introduced by simply changing the reagents in the respective steps.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce energy consumption, minimize waste, and avoid hazardous reagents. rsc.orgtandfonline.com The synthesis of this compound can be significantly improved by incorporating green chemistry principles. rsc.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.govmdpi.com

In the context of isoquinoline synthesis, microwave heating can be applied to the construction of the heterocyclic core. For example, a three-component reaction involving an aromatic aldehyde, an aniline (B41778), and pyruvic acid to form a quinoline-4-carboxylic acid derivative (a related heterocyclic system) has been shown to be highly efficient under microwave conditions. nih.gov Similarly, the palladium-catalyzed cyclization of an oxazolidine (B1195125) precursor to form a 4-substituted isoquinoline has been successfully performed using microwave assistance. nih.gov This approach could be optimized for the stepwise assembly of this compound, potentially leading to a more energy-efficient and rapid synthesis. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours | Often reduced to minutes |

| Energy Consumption | High (bulk heating of solvent) | Lower (direct heating of reactants) |

| Product Yield | Variable, often moderate | Generally higher |

| Side Reactions | More prevalent due to long heating | Minimized due to rapid heating |

Photocatalytic Methods in Isoquinoline Functionalization

Visible-light photocatalysis represents a paradigm shift in sustainable synthesis, harnessing light as a clean and abundant energy source to drive chemical reactions under mild conditions. rsc.org This methodology is particularly well-suited for late-stage functionalization via C-H activation.

The introduction of the isopropyl group at the C1 position of 4-bromoisoquinoline is an ideal candidate for a photocatalytic approach. The reaction could employ a photoredox catalyst, such as an iridium or ruthenium complex, or even an organic dye, which becomes excited upon absorbing visible light. nih.govnih.gov The excited catalyst can then initiate a radical-based reaction cascade. For instance, a suitable isopropyl precursor (like isopropylpyridinium salt) could be used to generate an isopropyl radical, which then adds to the C1 position of the 4-bromoisoquinoline. nih.gov

This method avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. researchgate.netliverpool.ac.uk The use of visible light as the energy source makes this an environmentally benign alternative to traditional C-H functionalization methods. rsc.org

Reaction Chemistry and Transformational Studies of 1 Isopropyl 4 Bromoisoquinoline

Cross-Coupling Reactions at the C-4 Bromine Position

The carbon-bromine bond at the C-4 position of the isoquinoline (B145761) ring is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups. The products of these reactions, 4-substituted isoquinolines, are of significant interest due to their prevalence in biologically active molecules and functional materials. acs.org

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. polyu.edu.hk This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. acs.org

For 1-isopropyl-4-bromoisoquinoline, Suzuki-Miyaura coupling provides a direct route to 4-aryl and 4-heteroaryl isoquinoline derivatives. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. polyu.edu.hk While specific studies on the 1-isopropyl derivative are not extensively detailed in the literature, the reactivity of the parent 4-bromoisoquinoline (B23445) is well-established and serves as a reliable model. For instance, 4-halogenated isoquinolines are known to be versatile intermediates for further modifications, including Suzuki coupling. acs.org The synthesis of 7H-indolo[2,3-c]isoquinoline has been achieved starting from 4-bromoisoquinoline and a boronic acid via a Suzuki reaction, highlighting the utility of this approach. ehu.es

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoisoquinoline | {2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | ehu.es |

| 4-Haloisoquinoline | Arylboronic Acid | Pd Catalyst | Base | Dioxane/H₂O | N/A | acs.org |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a powerful method for constructing carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This transformation is typically catalyzed by a palladium complex and a copper(I) salt, in the presence of a base such as an amine. For this compound, this reaction enables the introduction of an alkynyl moiety at the C-4 position, yielding 4-alkynylisoquinoline derivatives. These products are valuable intermediates for synthesizing more complex heterocyclic structures and conjugated materials.

The reaction is known to be applicable to 4-halogenated isoquinolines, which can be used as versatile synthetic intermediates for further derivatization via Sonogashira coupling. acs.org The development of copper-free Sonogashira protocols has been a significant advancement, aimed at preventing the often-problematic homocoupling of the terminal alkyne (Glaser coupling). google.com

Negishi and Stille Coupling Applications

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. d-nb.info A key advantage of the Negishi coupling is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and tolerance of a wide range of functional groups. prepchem.com The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. d-nb.info While specific examples using this compound are scarce, the methodology is broadly applicable to aryl bromides for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. researchgate.net A significant benefit of the Stille reaction is that organostannanes are generally tolerant of most functional groups, and the reaction conditions are typically neutral and mild. google.com However, a major drawback is the toxicity of the tin reagents and byproducts. researchgate.net 4-Halogenated isoquinolines have been identified as suitable substrates for Stille coupling, enabling the introduction of various organic fragments at the C-4 position. acs.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine in the presence of a base. nih.gov This reaction has become a premier method for synthesizing arylamines, largely replacing harsher classical methods like the Ullmann condensation or direct nucleophilic aromatic substitution. prepchem.com The reaction's success relies on the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination. nih.govquickcompany.in

The synthesis of 4-aminoisoquinoline (B122460) derivatives from 4-bromoisoquinoline precursors is a well-documented application of this methodology. For example, a patent describes the reaction of 4-bromoisoqunoline-8-methyl formate (B1220265) with tert-butyl carbamate (B1207046) using a palladium acetate (B1210297) catalyst and cesium carbonate as the base to form the protected amine, which is then deprotected to yield the 4-aminoisoquinoline derivative. google.com This demonstrates the reaction's utility in constructing complex, functionalized isoquinoline systems.

| Substrate | Amine Source | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-isoquinoline-8-methyl formate | tert-butyl carbamate | Palladium Acetate / Ligand implied | Cesium Carbonate | 1,4-Dioxane | 85% | google.com |

Nucleophilic Substitution Reactions and Derivative Synthesis

Beyond metal-catalyzed couplings, the C-4 bromine atom on the isoquinoline ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the isoquinoline's nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-4 position.

Classic examples include the synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline by heating with aqueous ammonia, often in the presence of a copper catalyst. quickcompany.innih.gov This ammonolysis reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the bromide. Similarly, reactions with alkoxides can yield 4-alkoxyisoquinolines. google.com The use of microwave irradiation has been shown to dramatically accelerate these substitution reactions, allowing for the synthesis of 4-substituted isoquinolines with thiolate, alkoxy, and aniline (B41778) nucleophiles in a matter of minutes. google.com

Ligand-Accelerated Nucleophilic Substitution Processes

The Buchwald-Hartwig amination (see Section 3.1.4) is a prime example of a ligand-accelerated C-N bond formation that serves as a more versatile and milder alternative to traditional copper-catalyzed ammonolysis for synthesizing 4-aminoisoquinolines. google.comquickcompany.in The ligand is crucial for the efficiency of the palladium catalytic cycle.

Similarly, copper-catalyzed nucleophilic substitutions, such as the reaction of 4-bromoisoquinoline with ammonia, are effectively ligand-accelerated processes. quickcompany.innih.gov In these cases, copper(I) salts act as catalysts, and while sometimes used without an additional ligand, the amine reactant or solvent can often serve as a ligand to facilitate the substitution. The use of specific ligands can further enhance the rate and scope of these copper-catalyzed substitutions.

Modifications and Derivatizations Involving the Isopropyl Group

The isopropyl group at the C1 position, featuring a tertiary benzylic hydrogen, represents a key site for chemical modification. Its reactivity is influenced by the adjacent electron-withdrawing imine-like nitrogen within the isoquinoline core.

Oxidative Transformations

The oxidation of alkyl-substituted isoquinolines can be directed at several positions, including the alkyl substituent, the nitrogen atom, and the ring system itself, depending on the reagents and conditions. For this compound, the tertiary C-H bond of the isopropyl group is a likely site for initial oxidation.

Benzylic Oxidation: The benzylic hydrogen of the isopropyl group can be targeted by various oxidizing agents. For instance, treatment with reagents like chromium trioxide or potassium permanganate (B83412) under controlled conditions would be expected to oxidize the isopropyl group to a 2-(isoquinolin-1-yl)propan-2-ol derivative. More vigorous oxidation could lead to cleavage of the C-C bond.

N-Oxidation: Like other isoquinolines, the nitrogen atom can be oxidized using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding this compound N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks.

Autoxidation: Some 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives are known to undergo spontaneous oxidation in the presence of an intramolecular base. arkat-usa.org This suggests that under basic conditions and in the presence of oxygen, the isopropyl group of this compound might be susceptible to autoxidation.

Reductive Transformations

Reduction reactions of this compound would primarily target the heterocyclic pyridine (B92270) ring rather than the isopropyl group or the benzenoid ring.

Catalytic Hydrogenation: The most common reductive transformation for isoquinolines is the catalytic hydrogenation of the pyridine ring. Using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere would readily reduce the C=N bond and the C3-C4 double bond, yielding 1-isopropyl-4-bromo-1,2,3,4-tetrahydroisoquinoline. This transformation is a standard method for producing the tetrahydroisoquinoline (THIQ) scaffold. acs.org

Selective Reduction: Achieving selective reduction of the isopropyl group or the bromo-substituent without affecting the aromatic system is challenging. Standard conditions for alkene or dehalogenation reduction would likely also reduce the isoquinoline core.

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Oxidation | m-CPBA | This compound N-oxide | Selective oxidation of the ring nitrogen. |

| Oxidation | KMnO₄ (controlled) | 2-(4-Bromoisoquinolin-1-yl)propan-2-ol | Oxidation at the tertiary benzylic position. |

| Reduction | H₂, Pd/C | 1-Isopropyl-4-bromo-1,2,3,4-tetrahydroisoquinoline | Standard catalytic hydrogenation of the heterocyclic ring. |

While classic pericyclic reactions are not extensively documented for this specific substrate, rearrangements involving N-alkylated isoquinolinium salts are known and provide a model for potential transformations.

A notable example is the photochemical Current time information in Powiat rzeszowski, PL.thieme-connect.de N-to-C rearrangement. rsc.org This reaction typically involves the N-alkylation of an isoquinoline, followed by photo-irradiation. In a hypothetical application to our compound of interest, prior N-alkylation (e.g., with a methyl group to form an isoquinolinium salt) would be necessary. Subsequent irradiation could promote the migration of an alkyl group from the nitrogen to a carbon atom of the ring. Recent studies have demonstrated a phosphite-mediated method for the meta-C–H alkylation of isoquinolines that proceeds through an N-alkylation followed by a rearrangement, accommodating primary, secondary, and tertiary alkyl groups. rsc.org This suggests that the isopropyl group itself, if positioned on the nitrogen, could potentially migrate to the C8 (meta) position.

| Reaction Name | Key Steps | Potential Product | Mechanism Highlights |

| Phosphite-Mediated Current time information in Powiat rzeszowski, PL.thieme-connect.de Rearrangement | 1. N-alkylation (e.g., with MeI) 2. Reaction with P(OR)₃, light | 8-Alkyl-1-isopropyl-4-bromoisoquinoline | Involves a photochemical N-to-C migration of an alkyl group, often directed to the meta position. rsc.org |

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally more difficult than on benzene (B151609) due to the deactivating effect of the protonated or Lewis acid-complexed nitrogen atom. shahucollegelatur.org.in Reactions typically occur on the benzenoid ring, preferentially at positions C5 and C8. shahucollegelatur.org.in The outcome of EAS on this compound is governed by the combined directing effects of the fused pyridine ring, the C1-isopropyl group, and the C4-bromo substituent.

Directing Effects of Substituents:

Fused Pyridine Ring: Strongly deactivating, directing electrophiles to the benzenoid ring (C5, C6, C7, C8). Under acidic conditions required for most EAS reactions, the protonated nitrogen makes the ring even less reactive, with relative reactivity estimated to be about 10⁻⁵ times that of benzene. shahucollegelatur.org.in

4-Bromo Group: This is a deactivating but ortho, para-directing group. libretexts.org It deactivates the ring through its electron-withdrawing inductive effect but directs incoming electrophiles to C5 (ortho) and C7 (para) via resonance stabilization of the intermediates.

1-Isopropyl Group: This alkyl group is weakly activating through an inductive effect. However, its primary influence is steric. Its bulkiness at C1 would significantly hinder attack at the adjacent C8 position.

Predicted Regioselectivity: Considering these factors, electrophilic attack at C8 is highly disfavored due to steric hindrance from the C1-isopropyl group. Attack at C6 is electronically disfavored. The main competition is between the C5 and C7 positions. The C5 position is activated by the ortho-directing bromo group, while the C7 position is activated by the para-directing bromo group. The final product distribution would depend on the specific electrophile and reaction conditions, but substitution at C5 and C7 are the most plausible outcomes.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-Isopropyl-4-bromo-5-nitroisoquinoline and/or 1-Isopropyl-4-bromo-7-nitroisoquinoline | The benzenoid ring is favored for EAS. The 4-bromo group directs ortho (C5) and para (C7). The C1-isopropyl group sterically hinders the C8 position. shahucollegelatur.org.inlibretexts.orgwikipedia.org |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid | Similar directing effects as nitration. The regioselectivity can be temperature-dependent. |

Radical Reactions and Mechanistic Investigations

Radical chemistry offers alternative pathways for the functionalization of isoquinolines, often under milder conditions than ionic reactions and with different selectivity.

Photo-induced reactions can initiate radical processes by promoting homolytic cleavage of weak bonds or through photoredox catalysis. For this compound, both the C-Br bond and the benzylic C-H bond are potential sites for radical initiation.

C-Br Bond Homolysis: The C4-Br bond could undergo photo-induced homolytic cleavage to generate a C4-centered isoquinoline radical. This highly reactive intermediate could then be trapped by a radical acceptor or participate in a cascade cyclization if a suitable unsaturated tether is present on the molecule.

Hydrogen Atom Transfer (HAT): A photo-excited catalyst can abstract the tertiary hydrogen atom from the isopropyl group via a Hydrogen Atom Transfer (HAT) process. acs.org This would generate a tertiary alkyl radical centered on the isopropyl group, which could then engage in various C-C bond-forming reactions. For instance, studies have shown that alkyl radicals can add to N-arylacrylamides to initiate a cascade cyclization, a process that could be conceptually applied here. beilstein-journals.org

Radical Borylation: Visible-light-induced, transition-metal-free radical borylation of alkyl bromides has been developed using 4-phenylpyridine (B135609) as a catalyst. nih.gov While this is demonstrated for alkyl bromides, analogous reactivity for aryl bromides like this compound could potentially be explored, leading to borylated isoquinoline derivatives.

| Reaction Type | Initiation Method | Radical Intermediate | Potential Application |

| Photo-induced Arylation | Direct irradiation or photoredox catalysis | C4-isoquinoline radical | Cross-coupling with other molecules. |

| Photo-induced C-H Functionalization | Photocatalyst + HAT | C1-isopropyl tertiary radical | Addition to alkenes, alkynes, or other radical acceptors. acs.orgbeilstein-journals.org |

To determine whether a reaction proceeds through a radical mechanism, radical scavenger experiments are a crucial diagnostic tool. Common radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), and hydroquinone. beilstein-journals.org

If a proposed transformation of this compound is suspected to involve a radical intermediate, the reaction would be performed in the presence of one of these scavengers.

Expected Outcome: If the reaction rate is significantly diminished or the reaction is completely inhibited, it provides strong evidence for a radical pathway.

Trapping Experiment: In many cases, the scavenger will react with the radical intermediate to form a stable adduct that can be isolated and characterized. For example, if a C4-centered isoquinoline radical is formed, adding TEMPO would likely result in the formation of a C4-TEMPO adduct of the isoquinoline, confirming the radical's existence. Such studies have been used to elucidate mechanisms in the radical cyclization of N-arylacrylamides and other radical processes involving heterocycles. beilstein-journals.orgrsc.org Studies on isoquinoline alkaloids from Coptis chinensis have also explored their radical scavenging activities, indicating the interaction of the isoquinoline core with radicals like the hydroxyl radical (*OH) is a known phenomenon. nih.gov

Dearomatization and Re-aromatization Pathways

The aromatic system of the isoquinoline nucleus is notably stable. However, transient disruption of this aromaticity, known as dearomatization, serves as a powerful strategy for introducing new functionalities, particularly at the C-4 position. This is typically followed by a re-aromatization step to restore the stable isoquinoline core, now bearing a new substituent.

Temporary Dearomatization Strategies for C-4 Functionalization

The functionalization of the C-4 position of the isoquinoline ring can be challenging due to the inherent electronic properties of the heterocycle, which typically direct electrophilic attack to other positions. acs.org To overcome this, temporary dearomatization strategies have been developed. These methods involve the initial transformation of the aromatic isoquinoline into a non-aromatic 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate possesses enamine-like reactivity, facilitating reactions with electrophiles at the C-4 position. acs.org

One prominent metal-free strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate the dearomatization of the isoquinoline. acs.org This process leads to the formation of a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate. This dearomatized species can then react with an electrophilic halogenating agent to install a halogen at the C-4 position. A subsequent acid-promoted step eliminates the Boc groups and restores aromaticity, yielding the 4-halogenated isoquinoline. acs.org While this method is typically used to introduce a halogen at C-4, the principle of activating the C-4 position through a dearomatized intermediate is a key concept.

Another effective, metal-free approach for C-4 alkylation utilizes benzoic acid as a transient nucleophile that adds to the C-1 position. acs.orgbohrium.com This initial attack disrupts the aromaticity and forms a 1,2-dihydroisoquinoline intermediate. This intermediate can then react as a nucleophile at C-4 with a suitable electrophile, such as a vinyl ketone. acs.org The final step is the elimination of benzoic acid, which regenerates the aromatic isoquinoline system, now functionalized at the C-4 position. acs.orgbohrium.com

For a substrate like this compound, the application of these strategies would need to consider the influence of the existing substituents. The bulky isopropyl group at C-1 could sterically hinder the initial attack of a nucleophile like benzoic acid. However, dearomatization via acyl activation, such as with Boc₂O, remains a plausible pathway. acs.orgnih.gov The primary utility of such a strategy on a 4-bromo-substituted isoquinoline would not be to re-introduce a halogen, but perhaps to enable other transformations or functionalize a different position, though C-4 functionalization is the most documented outcome of this specific intermediate. acs.orgacs.org

| Strategy | Reagents | Intermediate Type | Outcome at C-4 | Reference |

| Acyl-mediated Dearomatization | Boc₂O, Halogenating Agent (NBS, TCCA), Acid | 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline | Halogenation | acs.org |

| Acid-catalyzed Dearomatization | Benzoic Acid, Vinyl Ketone | 1-(benzoyloxy)-1,2-dihydroisoquinoline | Alkylation | acs.orgbohrium.com |

This table summarizes general strategies for C-4 functionalization of isoquinolines via temporary dearomatization.

Formation and Reactivity of 1,2-Dihydroisoquinoline Intermediates

The cornerstone of the temporary dearomatization strategy is the formation of a 1,2-dihydroisoquinoline intermediate. acs.org This species is generated by the addition of a nucleophile or an activating group to the C-1 position of the isoquinoline ring, which breaks the aromatic π-system. acs.orgbohrium.com For instance, in the benzoic acid-catalyzed approach, the acid adds to C-1 to form intermediate A (Scheme 1). acs.org This dearomatized intermediate is no longer a flat, aromatic molecule but a more flexible, cyclic enamine-like structure.

Scheme 1: Proposed Mechanism for C-4 Alkylation via a 1,2-Dihydroisoquinoline Intermediate

(This is a generalized representation based on the mechanism proposed by Day et al. for isoquinoline. The reactivity of this compound would be influenced by its specific substituents.) acs.org

The reactivity of this 1,2-dihydroisoquinoline intermediate is characterized by the nucleophilicity of its C-4 position. This allows it to react with a range of electrophiles. In the context of the benzoic acid-mediated reaction, the intermediate A attacks an electrophile like methyl vinyl ketone (MVK) to form a new C-C bond at the C-4 position, leading to intermediate B . acs.org The final step is a re-aromatization, which occurs through the elimination of the activating group from C-1 (in this case, benzoic acid), to furnish the C-4 substituted isoquinoline product. acs.orgbohrium.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 1-isopropyl-4-bromoisoquinoline, offering precise information about its atomic arrangement and electronic environment.

High-resolution ¹H and ¹³C NMR spectra are fundamental in confirming the identity and purity of this compound. In ¹H NMR, the aromatic protons of the isoquinoline (B145761) ring system typically appear in the downfield region, while the protons of the isopropyl group are observed in the upfield region. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity. For instance, the methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the isoquinoline ring are influenced by the bromine and isopropyl substituents. The quarternary carbon attached to the bromine atom (C4) is expected to be significantly deshielded. Public databases and chemical suppliers often provide reference spectra for 4-bromoisoquinoline (B23445) which can be used as a basis for comparison. chemicalbook.comnih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted isoquinolines. researchgate.netsinica.edu.twgithub.ioyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on the isoquinoline ring. researchgate.netgithub.ioyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. researchgate.netgithub.ioyoutube.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the isopropyl group to the C1 position of the isoquinoline ring. researchgate.netgithub.ioyoutube.comepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY could be used to confirm the stereochemistry and conformation of the isopropyl group relative to the isoquinoline ring. researchgate.net

The chemical shift, while often treated as a scalar value, is fundamentally a tensor quantity, reflecting the three-dimensional electronic environment around a nucleus. nih.gov Analysis of the principal components of the ¹³C chemical shift tensor (δ₁₁, δ₂₂, and δ₃₃) can provide detailed insights into the electronic structure of this compound. nih.govacs.orgnih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict these tensor components. acs.org Changes in the π-electron density, influenced by the bromine and isopropyl substituents, would be reflected in the in-plane tensor components (e.g., σ₁₁ and σ₂₂), while changes in σ-electron density would primarily affect the component perpendicular to the molecular plane (σ₃₃). acs.org Such analyses have been applied to related quinoline (B57606) systems to understand the effects of substitution on their electronic properties. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. spectroscopyonline.comthermofisher.com The spectrum would be characterized by several key absorption bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The isopropyl group's C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the isoquinoline ring will produce a series of bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Databases containing FT-IR spectra for related compounds, such as 4-bromoisoquinoline, can aid in the interpretation of the spectrum. nih.gov

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.govresearchgate.net The Raman spectrum of this compound would also exhibit characteristic bands for the aromatic ring and the isopropyl group. google.com The C-Br stretching vibration is also observable in the Raman spectrum. Studies on related quinoline derivatives have shown that Raman spectroscopy is sensitive to structural changes and intermolecular interactions. researchgate.net Theoretical calculations using DFT can be employed to predict and assign the vibrational modes observed in both FT-IR and Raman spectra, providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Compound List

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound, HRMS is crucial for confirming its composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, occurring in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion [M]+ and any bromine-containing fragments.

While direct experimental HRMS data for this compound is not available in the reviewed literature, the expected values can be calculated. For a related compound, 4-bromo-1-ethoxyisoquinoline, the expected [M+H]+ ion is at m/z 252.0 (C₁₁H₁₀BrNO⁺). Similarly, for other isoquinoline derivatives, HRMS has been used to confirm their calculated molecular formulas. mdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z ([M+H]⁺ for C₁₂H₁₃BrN⁺) | Isotope | Relative Abundance |

| C₁₂H₁₃⁷⁹BrN⁺ | 250.0280 | ⁷⁹Br | ~100% |

| C₁₂H₁₃⁸¹BrN⁺ | 252.0260 | ⁸¹Br | ~98% |

Note: This data is predictive and based on the theoretical isotopic distribution of bromine.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of the molecular ion in a mass spectrometer provides a roadmap to the compound's structure. chemguide.co.uk The analysis of these fragments helps to confirm the connectivity of atoms. For this compound, the fragmentation is expected to follow pathways characteristic of substituted isoquinolines and alkyl-aromatic compounds. nih.gov

A common fragmentation pathway for isoquinoline alkaloids involves the loss of substituents from the nitrogen-containing ring. nih.gov In the case of this compound, the loss of the isopropyl group as a radical (•CH(CH₃)₂) or a propylene (B89431) molecule (C₃H₆) is a probable initial fragmentation step. Subsequent fragmentation could involve the loss of the bromine atom or the cleavage of the isoquinoline ring system. The study of fragmentation patterns in related 4-bromoisoquinolone derivatives has shown the loss of the bromine atom (-Br) to be a significant fragmentation pathway. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M-CH₃]⁺ | Loss of a methyl radical from the isopropyl group | 235/237 |

| [M-C₃H₇]⁺ | Loss of the isopropyl group | 207/209 |

| [M-Br]⁺ | Loss of the bromine atom | 170 |

| [M-HBr]⁺ | Loss of hydrogen bromide | 169 |

Note: The m/z values are presented as pairs where applicable, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single Crystal X-ray Diffraction for Definitive Molecular Structure

By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. carleton.edu While a specific crystal structure for this compound has not been reported in the surveyed literature, this technique would provide unambiguous confirmation of its molecular geometry. For related compounds, such as certain phenanthrene (B1679779) derivatives, single-crystal X-ray diffraction has been successfully employed to determine their complex three-dimensional structures. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. In the case of this compound, one would expect to observe various non-covalent interactions. These could include π-π stacking interactions between the aromatic isoquinoline rings and van der Waals forces. The presence of the bromine atom could also lead to halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule. The analysis of the crystal packing of other brominated heterocyclic compounds has indeed revealed the significant role of such intermolecular interactions.

Table 3: Illustrative Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Bond Lengths (e.g., C-N, C-C, C-Br) | Provides precise distances between bonded atoms. |

| Bond Angles (e.g., C-N-C, C-C-C) | Defines the geometry around each atom. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. |

| Intermolecular Contacts (e.g., π-π stacking distances, halogen bond parameters) | Details the nature and geometry of interactions between molecules. |

Note: This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems present in the molecule.

The UV-Vis spectrum of isoquinoline and its derivatives is characterized by absorption bands arising from π-π* transitions within the aromatic system. For the parent 4-bromoisoquinoline, experimental data has been recorded in both water and ethanol, showing characteristic absorption maxima. researchgate.net Another related compound, 6-bromoisoquinoline (B29742), exhibits absorption maxima at 228, 273, and 320 nm. caymanchem.com

The introduction of an isopropyl group at the 1-position of 4-bromoisoquinoline is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to its electron-donating inductive effect, which can influence the energy of the π-orbitals. The solvent can also play a role in the position and intensity of the absorption bands.

Table 4: UV-Vis Absorption Data for Bromoisoquinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 4-Bromoisoquinoline | Water, Ethanol | Not specified in abstract, full text required | researchgate.net |

| 6-Bromoisoquinoline | Not specified | 228, 273, 320 | caymanchem.com |

Note: Specific absorption maxima for 4-bromoisoquinoline require access to the full-text article. The data presented for 6-bromoisoquinoline serves as a reference for a related isomer.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, an effect known as solvatochromism. This is particularly pronounced for compounds containing heteroatoms and polar functional groups, such as this compound. The observed shifts can provide insights into the nature of the electronic transitions.

The n→π* transitions are particularly sensitive to solvent polarity. In polar, protic solvents (e.g., ethanol, water), the lone pair of electrons on the nitrogen atom can engage in hydrogen bonding with solvent molecules. shimadzu.comrsc.org This hydrogen bonding stabilizes the non-bonding orbital (n), increasing the energy gap for the n→π* transition. Consequently, a hypsochromic (blue) shift is observed for the n→π* absorption band when moving from a non-polar to a polar solvent.

Conversely, the π→π* transitions are generally less affected by solvent polarity, but they often exhibit a bathochromic (red) shift in polar solvents. This is because the excited state (π*) is typically more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the transition.

For this compound, the following solvent effects are anticipated:

n→π Transition:* A significant blue shift is expected in polar, hydrogen-bond-donating solvents compared to non-polar solvents due to the stabilization of the nitrogen lone pair.

π→π Transitions:* A red shift is anticipated with increasing solvent polarity. The magnitude of this shift will depend on the change in dipole moment between the ground and excited states.

The table below illustrates the expected shifts in absorption maxima for different types of electronic transitions when the solvent is changed from non-polar to polar.

| Transition Type | Expected Shift in Polar Solvents | Reason |

| n→π | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding orbital through hydrogen bonding. |

| π→π | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state compared to the ground state. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of organic molecules, including isoquinoline (B145761) derivatives. The following sections detail the specific applications of DFT to probe the characteristics of 1-isopropyl-4-bromoisoquinoline.

The essential first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process finds the coordinates on the potential energy surface where the net forces on all atoms are close to zero, representing an energy minimum. stackexchange.com For this compound, this optimization is crucial for obtaining accurate subsequent predictions of its properties.

DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform this optimization. Studies on the closely related compound, 4-bromoisoquinoline (B23445), reveal that the isoquinoline ring system is essentially planar. sci-hub.box The introduction of the isopropyl group at the C1 position introduces steric bulk, which may cause minor deviations from planarity in the isoquinoline core to minimize steric strain. The rotational orientation of the isopropyl group relative to the plane of the isoquinoline ring is a key structural parameter. DFT calculations on similar systems containing isopropyl groups attached to aromatic rings have shown that the lowest energy conformer typically positions one C-H bond of the isopropyl group in or near the plane of the aromatic system to minimize steric clashes. acs.org

The electronic structure analysis, derived from the optimized geometry, provides information on bond lengths, bond angles, and dihedral angles. In this compound, the C4-Br bond is a key feature. The electron-withdrawing nature of the bromine atom and the electron-donating isopropyl group are expected to influence the bond lengths and electron distribution within the heterocyclic ring compared to unsubstituted isoquinoline.

Table 1: Predicted Structural Parameters for this compound based on Analogues

| Parameter | Value (for 4-bromoisoquinoline) sci-hub.box | Predicted Change for this compound | Rationale |

| C4-Br Bond Length | ~1.90 Å | Minor elongation | Potential steric repulsion with peri-hydrogens and electronic effects. |

| C1-N2 Bond Length | ~1.31 Å | Slight shortening | The electron-donating isopropyl group at C1 increases electron density, strengthening the C1=N2 double bond character. |

| C1-C(isopropyl) Bond Length | N/A | ~1.51 Å | Typical sp2-sp3 carbon-carbon single bond length. |

| Ring Planarity | Planar | Minor puckering | Steric hindrance from the bulky isopropyl group may induce slight distortion of the isoquinoline ring. |

| C(isopropyl)-C1-N2-C8 Dihedral Angle | N/A | ~0° or ~180° | The lowest energy conformation likely aligns the isopropyl group to minimize steric interactions with the rest of the molecule. |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations are necessary to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. stackexchange.com

For the parent compound 4-bromoisoquinoline, detailed assignments of vibrational modes have been made by correlating experimental spectra with DFT calculations. sci-hub.box Key vibrations include aromatic C-H stretching in the 3100-3000 cm⁻¹ range, various C-C and C-N ring stretching and bending modes between 1600 and 1000 cm⁻¹, and the characteristic ring "breathing" mode. sci-hub.box

For this compound, the calculations would predict additional vibrational modes associated with the isopropyl group. These include:

C-H stretching: Symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups of the isopropyl substituent, typically appearing in the 2980-2870 cm⁻¹ region.

C-H bending: Symmetric and asymmetric bending (scissoring, rocking, wagging, and twisting) modes for the methyl and methine groups, expected in the 1470-1365 cm⁻¹ range.

The presence of the isopropyl group would also influence the vibrations of the isoquinoline skeleton through both electronic and mass effects, potentially causing small shifts in the frequencies of the ring modes compared to 4-bromoisoquinoline.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

| Aromatic C-H Stretching | 3100 - 3000 | Vibrations of C-H bonds on the isoquinoline ring. sci-hub.box |

| Aliphatic C-H Stretching | 2980 - 2870 | Asymmetric and symmetric stretching of CH and CH₃ in the isopropyl group. |

| C=N / C=C Stretching | 1620 - 1450 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring system. sci-hub.box |

| Isopropyl C-H Bending | 1470 - 1365 | Bending (scissoring, rocking) vibrations of the isopropyl group's C-H bonds. |

| C-Br Stretching | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy corresponds to greater nucleophilicity or electron-donating ability.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy corresponds to greater electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. tandfonline.com

Table 3: Predicted Frontier Molecular Orbital Properties

| Property | Value (for 4-bromoisoquinoline) sci-hub.box | Predicted Value for this compound | Implication |

| E(HOMO) | -6.53 eV | > -6.53 eV (less negative) | Increased electron-donating ability due to the +I effect of the isopropyl group. |

| E(LUMO) | -1.95 eV | ~ -1.95 eV | The LUMO energy is primarily influenced by the electron-withdrawing bromine and the electronegative nitrogen atom. |

| HOMO-LUMO Gap (ΔE) | 4.58 eV | < 4.58 eV | Higher reactivity and lower kinetic stability compared to 4-bromoisoquinoline. |

| Primary Site for Nucleophilic Attack | C4 | C4 | The LUMO is localized on the C4-Br bond, making it susceptible to attack. |

| Primary Site for Electrophilic Attack | Isoquinoline Ring (C5, C8) | Isoquinoline Ring (C5, C8) | The HOMO density is highest on the benzene (B151609) portion of the isoquinoline ring. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This method provides a quantitative picture of bonding, electron delocalization, and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of charge delocalization. utrgv.edu

In this compound, NBO analysis would reveal several key interactions:

π-Delocalization: Strong interactions between the π orbitals of the fused rings, such as π(C=C) → π*(C=N), confirming the aromatic character and electron delocalization within the isoquinoline core. sci-hub.box

Hyperconjugation: Donation of electron density from the σ-bonds of the isopropyl group (e.g., σ(C-H) and σ(C-C)) into the empty π* orbitals of the isoquinoline ring. This hyperconjugative effect is a mechanism by which the alkyl group acts as an electron donor.

Lone Pair Interactions: The lone pair orbitals on the nitrogen (n(N)) and bromine (n(Br)) atoms can act as donors. For example, the interaction between a bromine lone pair and the π* orbital of the C4-C4a bond (n(Br) → π*(C4-C4a)) would describe the resonance contribution of the bromine atom.

These interactions collectively stabilize the molecule and influence the distribution of electron density and partial atomic charges.

Table 4: Predicted Key NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction and Significance |

| π(C5-C6) | π(C7-C8) | High | Strong π-conjugation within the benzene portion of the ring. |

| π(C1=N2) | π(C3-C4) | High | Significant charge delocalization across the pyridine (B92270) portion of the ring. sci-hub.box |

| σ(C-H) of Isopropyl | π(C1=N2) | Moderate | C-H hyperconjugation, demonstrating the electron-donating nature of the isopropyl group. |

| n(Br) (Lone Pair) | σ(C4-C3) | Moderate | Polarization of the C4-Br bond and contribution of the bromine atom to the electronic structure. mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to elucidate detailed reaction mechanisms, identify intermediates, and calculate activation barriers.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction pathway. Locating the geometry of a transition state and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔG‡), which is directly related to the reaction rate.

For this compound, a likely reaction pathway for investigation is the nucleophilic aromatic substitution (SNA) at the C4 position, where the bromine atom is displaced by a nucleophile. Computational modeling could be used to:

Compare Mechanisms: Differentiate between possible reaction mechanisms, such as a concerted SₙAr pathway versus a stepwise Meisenheimer complex mechanism.

Predict Regioselectivity: While the C4 position is activated, calculations could confirm its preference over other potential reaction sites.

Analyze Substituent Effects: Quantify how the isopropyl group at C1 and the bromine at C4 electronically and sterically influence the transition state energy and, consequently, the reaction rate.

These calculations provide a molecular-level understanding of why a reaction proceeds in a certain way, complementing and guiding experimental studies. acs.org

Energy Profiles and Rate-Determining Steps

Understanding the energy profiles of synthetic routes is crucial for optimizing reaction conditions and yields. The synthesis of substituted isoquinolines can proceed through various mechanisms, each with a unique energy landscape and rate-determining step.

For the synthesis of 4-bromoisoquinolines, palladium-catalyzed reactions are common. A general mechanism for such cross-coupling reactions involves three primary stages: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The energy profile of such a catalytic cycle would show the relative energies of intermediates and transition states for each step. Often, the reductive elimination step, which forms the final C-C or C-X bond and regenerates the active catalyst, is the rate-determining step. whiterose.ac.uk The solvent can also play a critical role; for instance, electron-donating solvents can facilitate the displacement of the product from the palladium center. whiterose.ac.uk

An alternative strategy for C-4 functionalization of isoquinolines involves an acid-catalyzed reaction with vinyl ketones. acs.org A proposed mechanism suggests that the isoquinoline first reacts with an acid (e.g., benzoic acid) at the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org This dearomatized intermediate then acts as a nucleophile, attacking the electrophile. Subsequent elimination of the acid restores the aromaticity and yields the C-4 substituted product. acs.org In this type of mechanism, the initial nucleophilic attack to form the dihydroisoquinoline intermediate or the subsequent reaction with the electrophile could be the rate-limiting step, depending on the specific reactants and conditions.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often in conjunction with DFT. science.govtsijournals.com

While a dedicated computed spectrum for this compound is not available, data from its constituent parts—4-bromoisoquinoline and 2-isopropylquinoline—can be used for a reliable estimation. acs.org DFT calculations for 4-bromoisoquinoline have shown good agreement between theoretical and experimental shifts. acs.org Similarly, calculations have been performed for 2-isopropylquinoline. acs.org